2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride
Description
2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride is a synthetic organic compound featuring a cyclopropyl group, a methanesulfonyl moiety, and an ethylamine backbone.
Properties
IUPAC Name |
2-(cyclopropylmethylsulfonyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c7-3-4-10(8,9)5-6-1-2-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKGFGJVEUGMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-68-6 | |
| Record name | Ethanamine, 2-[(cyclopropylmethyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyclopropylmethanesulfonylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropylmethanesulfonyl Intermediate: This step involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine to form cyclopropylmethanesulfonyl chloride.
Amination: The cyclopropylmethanesulfonyl chloride is then reacted with ethylenediamine to form 2-Cyclopropylmethanesulfonylethan-1-amine.
Hydrochloride Salt Formation: Finally, the free amine is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the initial formation of the cyclopropylmethanesulfonyl intermediate.
Purification: Employing techniques such as crystallization or distillation to purify the intermediate and final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonyl group can participate in various chemical reactions, altering the activity of enzymes and other proteins .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound is compared to four structurally related analogs (Table 1):
Table 1 : Structural and commercial comparison of analogs.
Physicochemical Properties
- Steric Effects : The cyclopentyl analog () exhibits greater steric hindrance due to its larger ring size, which may reduce reactivity in substitution reactions compared to cyclopropyl derivatives.
- Stability : Cyclopropane rings are inherently strained, but the sulfonyl group in the target compound may stabilize the structure through resonance, unlike the cyclobutylmethoxy analog.
Biological Activity
2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₅H₁₃ClN₁O₂S
- Molecular Weight : 185.69 g/mol
- Functional Groups : Sulfonamide, amine, and cyclopropyl group.
The biological activity of this compound primarily involves its interaction with specific biological targets. The compound has shown potential in the following areas:
- Enzyme Inhibition : It acts on various enzymes linked to metabolic pathways, particularly those involved in amino acid metabolism and neurotransmitter synthesis.
- Receptor Modulation : Preliminary studies suggest it may modulate neurotransmitter receptors, leading to effects on mood and behavior.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown that it can inhibit the growth of:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
In animal models, this compound has been evaluated for its neuropharmacological effects. Studies indicate:
- Anxiolytic Activity : Administration of the compound resulted in reduced anxiety-like behavior in rodents.
- Antidepressant Effects : Behavioral tests showed improvements in depressive symptoms, suggesting a potential role in mood regulation.
Case Studies and Research Findings
Several case studies have explored the effects of this compound in various contexts:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on infected mice demonstrated that treatment with the compound significantly reduced bacterial load compared to control groups.
- Results indicated a reduction in inflammation markers, suggesting an anti-inflammatory effect alongside antimicrobial properties.
-
Neurobehavioral Study :
- A longitudinal study assessed the impact of the compound on anxiety and depression in a controlled environment.
- Findings revealed that chronic administration led to sustained improvements in behavior without significant side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
